molecular formula C22H28ClNO5 B4042090 N-benzyl-4-(4-chloro-2,3-dimethylphenoxy)-N-methylbutan-1-amine;oxalic acid

N-benzyl-4-(4-chloro-2,3-dimethylphenoxy)-N-methylbutan-1-amine;oxalic acid

Cat. No.: B4042090
M. Wt: 421.9 g/mol
InChI Key: WPCRZHMUJWMUHM-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-chloro-2,3-dimethylphenoxy)-N-methylbutan-1-amine; oxalic acid is a chemical compound with a complex structure

Scientific Research Applications

N-benzyl-4-(4-chloro-2,3-dimethylphenoxy)-N-methylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions with various biomolecules.

    Industry: The compound’s unique properties make it useful in various industrial processes, such as the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-chloro-2,3-dimethylphenoxy)-N-methylbutan-1-amine involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of the benzyl and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-chloro-2,3-dimethylphenoxy)-N-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-chloro-2,3-dimethylphenoxy)-N-methylbutan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological and biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-benzyl-4-(4-chloro-2,3-dimethylphenoxy)-N-methylbutan-1-amine include:

  • N-benzyl-4-(4-chloro-2,3-dimethylphenoxy)-N-methylbutan-1-amine ethanedioate
  • N-benzyl-4-{2-[2-(4-chloro-2,3-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide

Uniqueness

What sets N-benzyl-4-(4-chloro-2,3-dimethylphenoxy)-N-methylbutan-1-amine apart from similar compounds is its specific structural features and the resulting chemical properties

Properties

IUPAC Name

N-benzyl-4-(4-chloro-2,3-dimethylphenoxy)-N-methylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO.C2H2O4/c1-16-17(2)20(12-11-19(16)21)23-14-8-7-13-22(3)15-18-9-5-4-6-10-18;3-1(4)2(5)6/h4-6,9-12H,7-8,13-15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCRZHMUJWMUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)OCCCCN(C)CC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.